molecular formula C19H27NO B1604665 Cyclohexyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-89-2

Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Cat. No. B1604665
M. Wt: 285.4 g/mol
InChI Key: YGDBWQTXMDPSOM-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a chemical compound with the molecular formula C19H27NO . It has an average mass of 285.424 Da and a monoisotopic mass of 285.209259 Da .


Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone consists of 19 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . For a more detailed view of the structure, a 3D model or a 2D diagram would be helpful, but these are not available in the search results.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Steric Modifications in Catalysis : A study highlighted the use of iron complexes with steric modifications for the oxygenation of cyclohexane, demonstrating how modifications can tune the regioselectivity of alkane oxidation catalyzed by non-heme iron complexes. The research found that catalytic activity and selectivity for alcohol over ketone products could be influenced by the counterion presence and additives like acetic acid (Yu He et al., 2011).

  • Green Chemistry in Adipic Acid Synthesis : The oxidation of cyclohexanone to adipic acid in high yield using aqueous hydrogen peroxide and a catalyst under solvent-free conditions was studied. This process exemplifies a green chemistry approach to the ketone-to-dicarboxylic acid conversion, applicable to various cyclic ketones (Y. Usui & Kazuhiko Sato, 2003).

  • Selective Phenol Hydrogenation : Research on the selective conversion of phenol to cyclohexanone using a dual-supported Pd–Lewis acid catalyst showcased an innovative approach to achieve high selectivity and conversion rates. This work underscores the potential of combining palladium and a Lewis acid for efficient chemical synthesis (Huizhen Liu et al., 2009).

Photochemical Reactions and Catalysis

  • Enantioselective Photochemical Reactions : A study on the irradiation of cyclohexyl phenyl ketone within chiral hexagonal liquid crystals for directing enantioselective photochemical reactions. This research demonstrates the potential of chiral media to influence the outcome of photochemical reactions, producing enantiomerically enriched products (Xiu-Jie Yang et al., 2013).

  • Homogeneous Electro-mediated Reduction : The reduction of cyclohexanone among other compounds using Fe2+ and Ni2+ as electron mediators was investigated. This study explores the versatility of electrochemical methods in organic synthesis, particularly in the reduction of ketones to alcohols (Aderivaldo P. da Silva et al., 2006).

Safety And Hazards

While specific safety and hazard information for Cyclohexyl 2-(piperidinomethyl)phenyl ketone is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h5-6,11-12,16H,1-4,7-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDBWQTXMDPSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643623
Record name Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-(piperidinomethyl)phenyl ketone

CAS RN

898773-89-2
Record name Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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